4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

Lipophilicity Drug-likeness Membrane permeability

4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine (C₁₄H₂₁NO₃S, MW 283.39 g/mol) is an N-arylsulfonyl morpholine derivative in which a morpholine ring is directly sulfonylated with a 2,3,4,5-tetramethylphenyl group. The compound is commercially catalogued as a building block (TimTec, ≥90% purity, in stock) and belongs to a broader class of N-arylsulfonyl morpholines that have garnered significant attention as γ-secretase inhibitors for Alzheimer's disease research, as well as scaffolds for kinase and transporter modulation.

Molecular Formula C14H21NO3S
Molecular Weight 283.39 g/mol
Cat. No. B4240057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine
Molecular FormulaC14H21NO3S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C14H21NO3S/c1-10-9-14(13(4)12(3)11(10)2)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3
InChIKeyGDUDPTLFNOZYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine – Physicochemical Identity and Procurement Baseline


4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine (C₁₄H₂₁NO₃S, MW 283.39 g/mol) is an N-arylsulfonyl morpholine derivative in which a morpholine ring is directly sulfonylated with a 2,3,4,5-tetramethylphenyl group . The compound is commercially catalogued as a building block (TimTec, ≥90% purity, in stock) and belongs to a broader class of N-arylsulfonyl morpholines that have garnered significant attention as γ-secretase inhibitors for Alzheimer's disease research, as well as scaffolds for kinase and transporter modulation [1][2]. Its computed logP of 0.705 and topological polar surface area (TPSA) of 43.37 Ų distinguish it from more lipophilic dimethyl-substituted morpholine analogs, making it a candidate for applications requiring moderate polarity .

Why 4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine Cannot Be Casually Replaced by In-Class Analogs


Within the N-arylsulfonyl morpholine class, minor structural variations produce large shifts in lipophilicity, CYP liability, and target selectivity. The introduction of 2,6-dimethyl substituents on the morpholine ring increases calculated logP by approximately 3.2 log units (from 0.705 to ~3.89), fundamentally altering membrane permeability and off-target binding profiles . Likewise, substituting the morpholine oxygen with a piperazine NH or replacing the core with piperidine has been shown to markedly change CYP3A4 inhibition liability—morpholine-based cores consistently afford improved CYP profiles over piperidine analogs [1]. The regioisomeric arrangement of the four methyl groups on the phenyl ring (2,3,4,5 vs. the more common 2,3,5,6 pattern) further modulates steric and electronic properties at the sulfonamide linkage . These multidimensional differences mean that even close structural neighbors cannot be assumed to behave interchangeably in biological assays or formulation workflows.

Quantitative Evidence Guide: How 4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine Differentiates from Closest Analogs


Lipophilicity Differentiation: ~3.2 logP Unit Reduction vs. 2,6-Dimethyl Morpholine Analog

The target compound exhibits a computed logP of 0.705, compared to a calculated ACD/LogP of approximately 3.89 for the closest commercially catalogued structural analog, (2R,6R)-2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine . This represents a ΔlogP of approximately 3.2 units—a greater than 1,000-fold difference in octanol-water partition coefficient. The lower lipophilicity of the target compound predicts improved aqueous solubility and a reduced likelihood of non-specific membrane partitioning relative to the 2,6-dimethyl-substituted analog [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation: 43.37 vs. 55 Ų Relative to 2,6-Dimethyl Analog

The target compound has a computed topological polar surface area (TPSA) of 43.37 Ų, while the 2,6-dimethyl-substituted morpholine analog has a predicted Polar Surface Area of approximately 55 Ų . The approximately 12 Ų lower TPSA of the target compound, combined with its significantly lower logP, creates a distinctive physicochemical vector: lower TPSA generally favors passive membrane permeation, while the lower logP simultaneously reduces non-specific lipophilic binding [1]. This profile contrasts with the dimethyl analog, where higher logP drives membrane partitioning but higher TPSA may partially offset permeability gains.

Polar surface area Oral bioavailability CNS penetration

CYP3A4 Liability: Morpholine Core Confers Reduced CYP Inhibition vs. Piperidine Analogs

In a systematic medicinal chemistry campaign, replacing the piperidine core in a lead γ-secretase inhibitor series with a morpholine core produced compounds with markedly improved CYP3A4 inhibition profiles [1]. This class-level finding was confirmed in a subsequent study where substituted 4-morpholine N-arylsulfonamides demonstrated reduced CYP liabilities while maintaining or improving γ-secretase inhibitory activity [2]. Although no direct CYP3A4 IC₅₀ data are publicly available for 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine itself, the morpholine core—rather than piperidine or piperazine—is a structural determinant of lower CYP3A4 inhibition risk within this chemotype [3].

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Core Heterocycle Binding Geometry: Morpholine Oxygen vs. Piperazine NH in Tetramethylphenyl Sulfonamide Scaffolds

The target compound features a morpholine ring where the ether oxygen serves as an H-bond acceptor, in contrast to piperazine-based tetramethylphenyl sulfonamide analogs where the secondary amine (NH) can act as an H-bond donor. A piperazine-containing analog bearing the same tetramethylphenyl sulfonyl group (BDBM47848) exhibited only weak inhibition (IC₅₀ = 4.83 μM) against 3C-like protease from avian infectious bronchitis virus in a high-throughput screening campaign [1]. While no direct head-to-head enzymatic data exist for the morpholine analog against this target, the oxygen-to-NH substitution alters both the H-bonding pharmacophore and the basicity of the heterocycle (morpholine pKa ~8.3 vs. piperazine pKa ~9.8), which can differentially affect binding site complementarity and selectivity across target classes [2].

H-bond acceptor Binding site geometry Scaffold hopping

Regioisomeric Methyl Substitution: 2,3,4,5- vs. 2,3,5,6-Tetramethylphenyl Sulfonamide Steric Environment

The target compound carries its four methyl substituents in a 2,3,4,5-arrangement on the phenyl ring, while the more commonly catalogued tetramethylphenyl sulfonamide analogs (including the 2,6-dimethyl morpholine comparator discussed above) bear a 2,3,5,6-substitution pattern . The 2,3,4,5-regioisomer places methyl groups at all four contiguous positions, creating a continuous steric belt around the phenyl ring that may restrict rotational freedom of the S–N bond and alter the preferred conformation of the sulfonamide linkage. Variable-temperature ¹H NMR studies on related N-arylsulfonyl morpholines have demonstrated that the electronic nature of aryl substituents modulates the ring inversion barrier (ΔG‡ = 9.2–10.3 kcal mol⁻¹), with electron-donating substituents lowering the barrier [1]. While no direct comparative bioactivity data exist for the two regioisomers, the difference in substitution pattern is a structural identifier that procurement workflows must verify to ensure batch-to-batch consistency.

Regioisomerism Steric hindrance Sulfonamide conformation

Optimal Research and Procurement Scenarios for 4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine


Central Nervous System (CNS) Drug Discovery Campaigns Requiring Moderate logP and Reduced CYP3A4 Risk

The target compound's computed logP of 0.705 positions it favorably for CNS drug discovery programs where excessive lipophilicity (logP > 3) is associated with higher non-specific tissue binding, phospholipidosis risk, and promiscuous off-target pharmacology. The morpholine core, as demonstrated across two independent γ-secretase inhibitor optimization programs, reduces CYP3A4 inhibition liability compared to piperidine-based analogs [1][2]. Researchers designing CNS-penetrant candidates with favorable drug-drug interaction profiles should prioritize the morpholine sulfonamide scaffold over piperidine or piperazine alternatives, using this compound as a moderately polar core building block for further derivatization.

Scaffold-Hopping Libraries Where H-Bond Acceptor-Only Pharmacophores Are Required

In scaffold-hopping campaigns where eliminating H-bond donor capacity is a design objective (e.g., to improve membrane permeability or avoid P-glycoprotein recognition), 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine offers an H-bond acceptor-only heterocycle (ether oxygen) with zero H-bond donors—in contrast to the piperazine analog which contributes one NH donor [1]. The 4 rotatable bonds and TPSA of 43.37 Ų further support passive permeability [2], making this compound suitable as a core fragment in libraries targeting intracellular or CNS-excluded targets where donor count minimization is a critical design parameter.

Physicochemical Comparator Studies: Low-logP Reference for Tetramethylphenyl Sulfonamide SAR

With a logP of 0.705, this compound serves as a low-lipophilicity reference point for structure-activity relationship (SAR) studies across the tetramethylphenyl sulfonamide chemical series. When tested alongside the 2,6-dimethyl morpholine analog (logP ≈ 3.89) [1], researchers can deconvolute the contribution of morpholine ring substitution to potency, selectivity, and ADME parameters. The approximately 3.2 logP unit range spanned by these two compounds enables systematic exploration of lipophilicity-dependent effects on target binding, metabolic stability, and off-target promiscuity within a closely related chemical space.

γ-Secretase Inhibitor Hit Expansion and Lead Optimization Programs

The N-arylsulfonyl morpholine class has been validated as a productive scaffold for γ-secretase inhibition, with multiple compounds demonstrating oral activity in transgenic Alzheimer's disease models [1][2]. While 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine itself may not be a potent γ-secretase inhibitor (no direct IC₅₀ data are publicly available), its unsubstituted morpholine ring and unique 2,3,4,5-tetramethylphenyl group make it a valuable starting point for hit expansion libraries. The morpholine core has been shown to maintain γ-secretase potency while improving CYP profiles relative to piperidine leads [3], suggesting that further optimization of the aryl sulfonamide substituent could yield developable leads.

Quote Request

Request a Quote for 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.